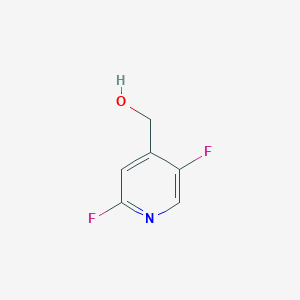

(2,5-Difluoropyridin-4-yl)methanol

Beschreibung

Eigenschaften

IUPAC Name |

(2,5-difluoropyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVITZSNNOQYBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Difluoropyridin-4-yl)methanol typically involves the reduction of 2,5-difluoro-4-pyridinecarboxaldehyde using sodium borohydride in ethanol at low temperatures . The reaction is carried out under an ice water bath to maintain the temperature between 0°C and 20°C for about 2 hours . This method yields a high purity product with a yield of approximately 98% .

Industrial Production Methods

While specific industrial production methods for (2,5-Difluoropyridin-4-yl)methanol are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(2,5-Difluoropyridin-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be further reduced to form the corresponding alkane.

Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 2,5-Difluoro-4-pyridinecarboxaldehyde or 2,5-difluoro-4-pyridinecarboxylic acid.

Reduction: 2,5-Difluoropyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown potential as a pharmaceutical intermediate, particularly in the development of drugs targeting various diseases:

- Anticancer Activity : Studies have indicated that derivatives of (2,5-Difluoropyridin-4-yl)methanol exhibit inhibitory effects on specific kinases involved in cancer progression. For instance, it has been evaluated for its efficacy against Trk kinases, which play a crucial role in tumor growth and metastasis .

- Antimicrobial Properties : In silico molecular docking studies have suggested that this compound could serve as an antimicrobial agent by targeting key enzymes such as DNA gyrase, with promising binding energy scores indicating significant inhibitory potential .

Agrochemicals

The compound is being explored for its applications in the agricultural sector as a potential pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing agrochemicals aimed at controlling pests and diseases in crops.

Material Science

(2,5-Difluoropyridin-4-yl)methanol is also being investigated for its utility in synthesizing novel materials with specific electronic or optical properties. Its unique structure may contribute to the development of advanced materials used in electronics or photonics.

Case Studies

Several case studies have been conducted to evaluate the biological effects and applications of (2,5-Difluoropyridin-4-yl)methanol:

Case Study 1: Enzyme Inhibition

A study focusing on enzyme inhibition demonstrated that derivatives of this compound exhibited varying degrees of potency against protein kinases associated with tumor growth. The results indicated that modifications to the pyridine ring could enhance inhibitory activity.

Case Study 2: Antiparasitic Activity

In a model using Plasmodium berghei, (2,5-Difluoropyridin-4-yl)methanol was administered orally and showed significant efficacy in reducing parasitemia levels compared to control groups. This suggests potential applications in treating malaria.

Wirkmechanismus

The mechanism of action of (2,5-Difluoropyridin-4-yl)methanol is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. The presence of fluorine atoms in the pyridine ring enhances its binding affinity to certain enzymes and receptors, potentially leading to biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,3,5,6-Tetrafluoropyridine

- 3,5-Difluoropyridin-2-yl)methanol

- 4-Chloro-2,3,5,6-tetrafluoropyridine

Uniqueness

(2,5-Difluoropyridin-4-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 2 and 5 positions enhances its stability and reactivity compared to other fluorinated pyridine derivatives .

Biologische Aktivität

(2,5-Difluoropyridin-4-yl)methanol is a compound of growing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Overview

(2,5-Difluoropyridin-4-yl)methanol, with the chemical formula C6H5F2NO, is synthesized primarily through the reduction of 2,5-difluoro-4-pyridinecarboxaldehyde using sodium borohydride in ethanol at low temperatures. The compound features two fluorine atoms on the pyridine ring, which enhance its stability and reactivity compared to other derivatives.

The exact mechanism by which (2,5-Difluoropyridin-4-yl)methanol exerts its biological effects is not fully elucidated. However, it is believed that the compound interacts with specific molecular targets and pathways, potentially influencing enzyme activity and receptor binding due to the presence of fluorine atoms. These interactions may lead to various therapeutic effects, particularly in drug discovery contexts .

Antimicrobial Properties

Recent studies have highlighted the potential of (2,5-Difluoropyridin-4-yl)methanol as an antimicrobial agent. For instance, it has been investigated for its inhibitory effects on Mycobacterium tuberculosis through its role as a DprE1 inhibitor. This compound demonstrated significant activity against resistant strains of bacteria, suggesting its utility in treating infections that are difficult to manage with conventional antibiotics .

Cytotoxic Effects

The compound has also been evaluated for cytotoxicity against various cancer cell lines. In assays involving breast cancer cells (MCF-7), (2,5-Difluoropyridin-4-yl)methanol exhibited notable antiproliferative effects with an IC50 value indicating effective inhibition of cell growth. This suggests its potential application in cancer therapy .

Case Studies and Research Findings

-

Antimycobacterial Activity :

- A study focused on the synthesis and evaluation of (2,5-Difluoropyridin-4-yl)methanol as an inhibitor of DprE1 showed promising results. The compound was part of a series that demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis, with a focus on optimizing the scaffold for better efficacy .

-

Cancer Cell Inhibition :

- In another research effort, compounds similar to (2,5-Difluoropyridin-4-yl)methanol were screened for their ability to inhibit aromatase and aldosterone synthase. The findings indicated that modifications to the pyridine structure could enhance selectivity and potency against hormone-dependent cancers .

- Pharmacokinetics and Safety :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 Value |

|---|---|---|

| (2,5-Difluoropyridin-4-yl)methanol | Antimycobacterial | Not specified |

| 3,5-Difluoropyridin-2-yl)methanol | Anticancer | 0.26 ± 0.03 μM |

| 4-Chloro-2,3,5,6-tetrafluoropyridine | Inhibitor of multiple enzymes | Varies by target |

Q & A

Q. What are the recommended synthetic routes for (2,5-Difluoropyridin-4-yl)methanol, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. A common approach involves fluorination of a pyridine precursor using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, followed by reduction of a carbonyl group to the alcohol. For example:

- Step 1 : Fluorination of 4-hydroxypyridine derivatives using fluorinating agents under anhydrous conditions (e.g., DCM solvent, -78°C to room temperature).

- Step 2 : Reduction of the intermediate ketone or ester using NaBH₄ or LiAlH₄ in THF/MeOH.

Optimization tips: - Monitor reaction progress via TLC or HPLC (C18 column, methanol/water mobile phase) .

- Use catalytic Pd/C for dehalogenation side reactions in cross-coupling steps .

Table 1 : Example Reaction Conditions and Yields

| Precursor | Fluorinating Agent | Solvent | Yield (%) |

|---|---|---|---|

| 4-Hydroxy-2,5-dichloropyridine | DAST | DCM | 65 |

| 4-Carbonyl-2,5-difluoropyridine | NaBH₄ | THF/MeOH | 82 |

Q. How should researchers characterize the purity and structural integrity of (2,5-Difluoropyridin-4-yl)methanol?

- Methodological Answer :

- Purity Analysis : Use reverse-phase HPLC (e.g., 70:30 methanol/water, 1 mL/min flow rate) with UV detection at 254 nm. Compare retention times against a commercial standard if available .

- Structural Confirmation :

- NMR : ¹H NMR (DMSO-d₆): δ 8.2 (d, pyridine-H), 4.6 (s, -CH₂OH), 2.1 (s, OH). ¹⁹F NMR: δ -110 to -115 ppm (pyridine-F).

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Refine using SHELXL (space group P2₁/c, Z = 4) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory spectral data during structural elucidation?

- Methodological Answer :

- Contradictory ¹H NMR Peaks : Assign overlapping signals using 2D NMR (HSQC, HMBC) to correlate protons with adjacent carbons/fluorines. For example, the -CH₂OH group may show coupling with adjacent pyridine-F atoms, confirmed via ¹H-¹⁹F HOESY .

- Ambiguous Mass Spectrometry : Use high-resolution ESI-MS to distinguish between [M+H]⁺ and adducts. Cross-validate with elemental analysis (C: 51.2%, H: 3.6%, F: 27.1% calculated).

Q. How can researchers design experiments to study the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer :

- Experimental Design :

Substrate Preparation : Replace the methanol group with a boronic ester to enable coupling.

Catalytic System : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in DMF/H₂O (3:1) at 80°C.

Analysis : Monitor coupling efficiency via LC-MS and isolate products using silica gel chromatography (ethyl acetate/hexane gradient) .

- Key Variables : Optimize ligand (e.g., SPhos vs. XPhos), solvent polarity, and temperature to minimize defluorination side reactions.

Q. How to evaluate the biological activity of (2,5-Difluoropyridin-4-yl)methanol in cancer cell lines?

- Methodological Answer :

- Assay Design :

Cell Viability : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) on HeLa or MCF-7 cells. Incubate with 0–100 µM compound for 48 hrs .

Dose-Response Curves : Fit data to a sigmoidal model (GraphPad Prism) to calculate IC₅₀ values.

- Controls : Include fluoropyridine analogs (e.g., 3,5-difluoro derivatives) to assess structure-activity relationships .

Data Contradiction Analysis

Q. How to address discrepancies in fluoropyridine derivative stability across different solvent systems?

- Methodological Answer :

- Stability Testing : Incubate the compound in DMSO, PBS, and methanol at 25°C and 37°C. Monitor degradation via HPLC every 24 hrs.

- Root Cause Analysis : If decomposition occurs in PBS (pH 7.4), suspect hydrolysis of the alcohol group. Confirm via LC-MS identification of degradation products (e.g., difluoropyridine-carboxylic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.